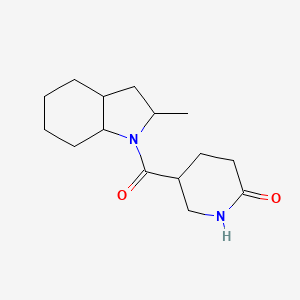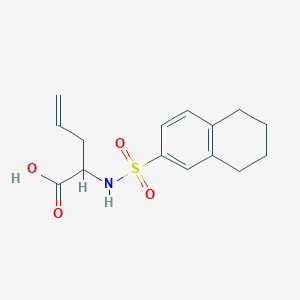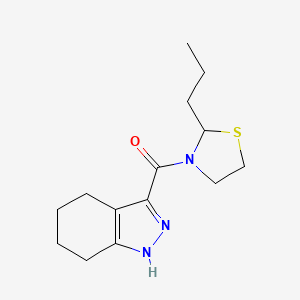
4-Cyclohexyloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyloxybenzamide is an organic compound with the molecular formula C13H17NO2 It is characterized by a benzamide core structure with a cyclohexyloxy substituent at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Cyclohexyloxybenzamide can be synthesized through the condensation of 4-hydroxybenzoic acid with cyclohexanol, followed by the conversion of the resulting ester to the amide. The reaction typically involves the following steps:
Esterification: 4-Hydroxybenzoic acid reacts with cyclohexanol in the presence of an acid catalyst (e.g., sulfuric acid) to form 4-cyclohexyloxybenzoate.
Amidation: The ester is then converted to the amide using ammonia or an amine under suitable conditions, such as heating in the presence of a dehydrating agent (e.g., thionyl chloride).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of solid acid catalysts to enhance reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Aplicaciones Científicas De Investigación
4-Cyclohexyloxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzamide: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
4-Ethoxybenzamide: Contains an ethoxy group in place of the cyclohexyloxy group.
4-Butoxybenzamide: Features a butoxy group instead of the cyclohexyloxy group.
Uniqueness
4-Cyclohexyloxybenzamide is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-cyclohexyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDLODRNDZRGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621366.png)

![[2-(2-Methylphenyl)cyclopropyl]-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone](/img/structure/B7621376.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B7621381.png)
![2-[(2-Methoxy-5-methylphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621396.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621404.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621411.png)
![N-[1-[3-(dimethylamino)-4-methylpyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]acetamide](/img/structure/B7621419.png)

![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621436.png)
![[2-(4-Propan-2-ylphenyl)cyclopropyl]-pyrrolidin-1-ylmethanone](/img/structure/B7621450.png)

![(4-Cyclopropylpiperazin-1-yl)-[2-(2-methylphenyl)cyclopropyl]methanone](/img/structure/B7621463.png)
